6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956322-33-0
VCID: VC3029589
InChI: InChI=1S/C6H10N4.ClH/c1-2-7-3-4-10-5-8-9-6(1)10;/h5,7H,1-4H2;1H
SMILES: C1CNCCN2C1=NN=C2.Cl
Molecular Formula: C6H11ClN4
Molecular Weight: 174.63 g/mol

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride

CAS No.: 1956322-33-0

Cat. No.: VC3029589

Molecular Formula: C6H11ClN4

Molecular Weight: 174.63 g/mol

* For research use only. Not for human or veterinary use.

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride - 1956322-33-0

Specification

CAS No. 1956322-33-0
Molecular Formula C6H11ClN4
Molecular Weight 174.63 g/mol
IUPAC Name 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine;hydrochloride
Standard InChI InChI=1S/C6H10N4.ClH/c1-2-7-3-4-10-5-8-9-6(1)10;/h5,7H,1-4H2;1H
Standard InChI Key FXSPBWVSCDJJOX-UHFFFAOYSA-N
SMILES C1CNCCN2C1=NN=C2.Cl
Canonical SMILES C1CNCCN2C1=NN=C2.Cl

Introduction

Chemical Identity and Properties

Molecular Structure and Identification

6,7,8,9-Tetrahydro-5H- triazolo[4,3-d] diazepine hydrochloride belongs to the class of condensed heterocyclic compounds featuring a triazole ring fused with a seven-membered 1,4-diazepine ring. The compound is characterized by the following key identifiers:

ParameterValue
CAS Number1956322-33-0
Molecular FormulaC6H11ClN4
Molecular Weight174.63 g/mol
SMILES NotationN12C(CCNCC2)=NN=C1.Cl

The structural framework consists of a fused bicyclic system with a triazole ring connected to a partially saturated seven-membered diazepine ring containing two nitrogen atoms at positions 1 and 4 .

Physical Properties

The compound typically exists as a solid salt form at standard temperature and pressure. The hydrochloride salt formation enhances the compound's water solubility compared to its free base form, making it more suitable for various experimental procedures and biological testing. The high-purity form of this compound is typically characterized by:

PropertySpecification
AppearanceSolid
PurityNot less than 98%
SolubilitySoluble in polar solvents including water, methanol, and DMSO
Storage StabilityStable for 2 years when stored at 20°C

This compound requires proper storage conditions to maintain its chemical integrity and purity for extended periods .

Synthetic Approaches

Related Synthetic Methods

For analogous triazepine structures, several synthetic methods have been reported:

  • Cyclocondensation reactions involving o-phenylenediamines with appropriate reagents to form the diazepine ring

  • Intramolecular cyclization of acyclic precursors containing suitable functional groups

  • Ring transformation reactions from other heterocyclic systems

The synthesis of triazole-fused ring systems often involves the use of hydrazine derivatives or similar nitrogen-containing nucleophiles that facilitate the formation of the triazole moiety through condensation reactions .

Chemical Reactivity

The 6,7,8,9-Tetrahydro-5H- triazolo[4,3-d] diazepine framework contains multiple reactive sites that can be exploited for chemical modifications:

  • The nitrogen atoms in the diazepine ring can participate in alkylation or acylation reactions

  • The partially saturated diazepine ring offers possibilities for functionalization at various positions

  • The triazole ring may participate in metalation reactions or serve as a ligand in coordination chemistry

These reactive features make the compound a versatile scaffold for chemical modifications aimed at exploring structure-activity relationships in drug discovery efforts .

Research Applications

Current Research Status

The compound is primarily supplied to early discovery researchers as part of collections of unique chemicals, indicating its current position in the early stages of research and development. Sigma-Aldrich and other chemical suppliers provide this compound for research purposes, suggesting ongoing interest in its potential applications .

The compound may serve as:

  • A building block for medicinal chemistry programs

  • A structural probe for studying receptor-ligand interactions

  • A template for the development of more complex nitrogen-containing heterocycles

Hazard TypeClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3, Respiratory system

These classifications indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

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